molecular formula C9H7N3O B12948379 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine

Cat. No.: B12948379
M. Wt: 173.17 g/mol
InChI Key: JKOXUFLQVDSVCD-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine is a heterocyclic compound that features a fused ring system combining imidazole, pyridine, and oxazine rings. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of a photocatalyst such as eosin Y in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) under visible light irradiation .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis. This ensures high yield and purity of the compound while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Agents like hydrogen peroxide or TBHP.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-b]pyridazines
  • Imidazo[1,2-c]pyrimidines

Uniqueness

5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaene

InChI

InChI=1S/C9H7N3O/c1-2-10-5-7-8(1)13-6-12-4-3-11-9(7)12/h1-5H,6H2

InChI Key

JKOXUFLQVDSVCD-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CN=C2C3=C(O1)C=CN=C3

Origin of Product

United States

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